
3-(1-hydroxy-3H-2,1-benzoxaborol-4-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)propanoic acid is a compound that belongs to the class of benzoxaboroles Benzoxaboroles are known for their unique structure, which includes a boron atom integrated into a heterocyclic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)propanoic acid typically involves the acylation of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol with various activated (hetero)arylcarboxylic acids . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent, particularly against mycobacteria.
Industry: The compound’s unique properties make it suitable for use in materials science, including the development of new polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)propanoic acid involves its interaction with specific molecular targets. For instance, it acts as a phosphodiesterase 4 inhibitor, which helps in reducing inflammation by modulating the levels of cyclic AMP in cells . This mechanism is particularly relevant in its application for treating inflammatory skin conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Crisaborole: A benzoxaborole used for treating atopic dermatitis.
AN2728: Another benzoxaborole with similar applications in dermatology.
Uniqueness
3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)propanoic acid stands out due to its specific structural features and the presence of a propanoic acid moiety, which may confer unique reactivity and biological activity compared to other benzoxaboroles.
Eigenschaften
Molekularformel |
C10H11BO4 |
|---|---|
Molekulargewicht |
206.00 g/mol |
IUPAC-Name |
3-(1-hydroxy-3H-2,1-benzoxaborol-4-yl)propanoic acid |
InChI |
InChI=1S/C10H11BO4/c12-10(13)5-4-7-2-1-3-9-8(7)6-15-11(9)14/h1-3,14H,4-6H2,(H,12,13) |
InChI-Schlüssel |
TYQNIXDOVSQFKE-UHFFFAOYSA-N |
Kanonische SMILES |
B1(C2=C(CO1)C(=CC=C2)CCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


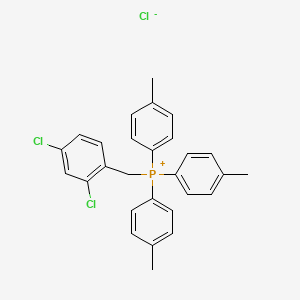
![[(1R,3S)-3-[(9-phenylfluoren-9-yl)amino]cyclopentyl]methanol](/img/structure/B13141413.png)

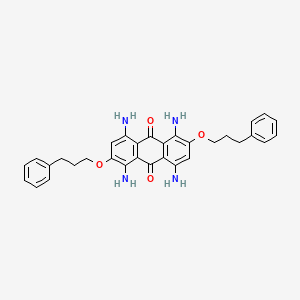
![(R)-7-Azaspiro[3.5]nonan-1-amine 2hcl](/img/structure/B13141424.png)

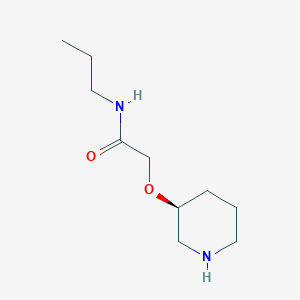
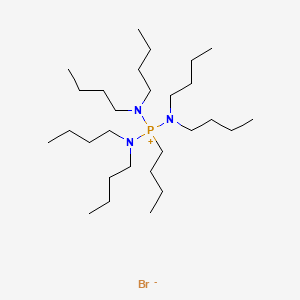
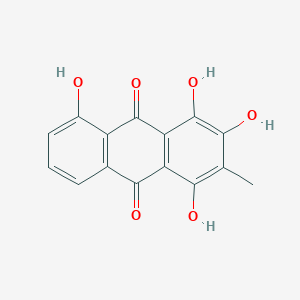
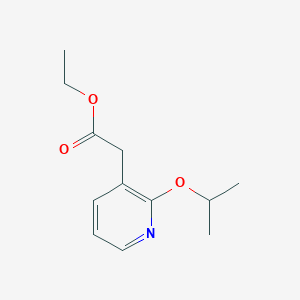
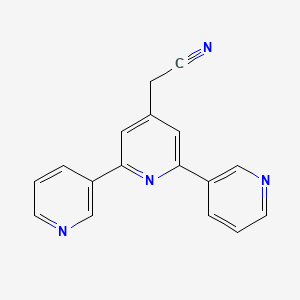
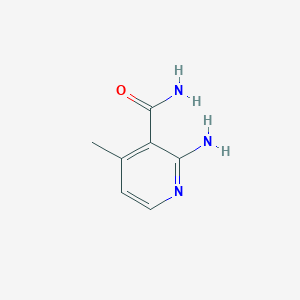

![1-Amino-4-[(1,3-thiazol-2-yl)amino]anthracene-9,10-dione](/img/structure/B13141456.png)
